molecular formula C13H19N B2735710 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine CAS No. 2375254-62-7

2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine

Cat. No. B2735710
CAS RN: 2375254-62-7
M. Wt: 189.302
InChI Key: MQCSXKTVXVJWAC-LAGVYOHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine is a chemical compound that belongs to the class of cyclopropylamines. It is also known as MAP or 2-methyl-AP. This chemical compound has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Enantioselective Synthesis Applications

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated as an effective method for the enantioselective synthesis of compounds, including those with relevance to dual serotonin/norepinephrine reuptake inhibitors. This process allows for room temperature reactions and preserves enantiomeric purity from cyclopropane to the acyclic product, showcasing its potential in the synthesis of complex molecules with pharmacological interest (Lifchits & Charette, 2008).

Structural Characterization and Computational Studies

Research has extended into the structural characterization and computational studies of several cathinones, providing insights into the physical and chemical properties of compounds structurally related to 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine. These studies, involving techniques like X-ray diffraction and density functional theory (DFT), help understand the bonding, geometry, and electronic properties, contributing to the development of new materials and drugs (Nycz et al., 2011).

Novel Antagonists and Receptor Studies

The exploration of nonpeptide antagonists of the substance P (NK1) receptor has identified potent compounds, demonstrating the potential of structurally complex amines in the development of selective receptor antagonists. Such studies are crucial for creating new therapeutic agents targeting specific physiological processes and diseases (Snider et al., 1991).

κ-Opioid Receptor Antagonism

The development of novel κ-opioid receptor (KOR) antagonists highlights the therapeutic potential of compounds with structural similarities to 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine. These antagonists exhibit high affinity and selectivity for KORs, showing promise in treating depression and addiction disorders. Research in this area contributes to understanding the complex interactions between chemical structures and biological receptors, paving the way for new drug development (Grimwood et al., 2011).

properties

IUPAC Name

2-methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9(2)13(14)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-13H,8,14H2,1-2H3/t11-,12+,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCSXKTVXVJWAC-LAGVYOHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CC1C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C([C@@H]1C[C@H]1C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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